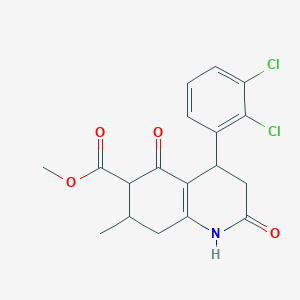

methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of complex organic molecules with potential relevance in pharmaceutical applications. Its synthesis and characterization involve multiple steps and analyses to understand its structure and properties fully.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions, starting from readily available substrates. For example, Bänziger et al. (2000) describe a large-scale synthesis of a racemic quinoline derivative, starting from 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, followed by several reaction steps including hydrogenation and esterification to achieve the target molecule (Bänziger, J. Cercus, and Wolfgang Stampfer, 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using X-ray crystallography and other spectroscopic methods. De Souza et al. (2015) determined the crystal structures of isomeric quinolines, revealing the importance of cage-type and π-π dimeric motifs in their supramolecular arrangements (De Souza et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including halogenation, alkylation, and cyclization, to introduce different functional groups or to modify their molecular structure. Li (2015) demonstrated a visible-light-induced radical bromination of a quinoline derivative, showing the chemical reactivity and potential for structural modification of these compounds (Li, 2015).

Wissenschaftliche Forschungsanwendungen

Practical and Large-Scale Synthesis

Markus Bänziger and colleagues (2000) discussed the efficient synthesis of a structurally related compound, showcasing its importance as an intermediate for pharmaceutically active compounds. This study highlights a method feasible for large-scale manufacturing, starting from affordable and available materials, showcasing the compound's significance in pharmaceutical development (Bänziger et al., 2000).

Antimalarial Activity

Research by K. Görlitzer et al. (2006) examined derivatives for antimalarial activity, showing the potential of structurally related quinoline derivatives in combating malaria. This work demonstrates the compound's relevance in developing treatments against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Görlitzer et al., 2006).

Antituberculosis Agents

Andrés Jaso and associates (2005) synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives, including compounds with structural similarities, for antituberculosis activity. Their findings underscore the importance of substituents on the quinoxaline nucleus and the carboxylate group for antimycobacterial efficacy (Jaso et al., 2005).

Cocrystals of Diastereoisomers

A study by A. Linden et al. (2006) on the cocrystallization of diastereoisomers of related 1,4-dihydropyridine derivatives provides insights into the structural aspects and potential modulatory properties of calcium channels. This research contributes to understanding the molecular arrangements and interactions within crystals of similar compounds (Linden et al., 2006).

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-8-6-12-15(17(23)14(8)18(24)25-2)10(7-13(22)21-12)9-4-3-5-11(19)16(9)20/h3-5,8,10,14H,6-7H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIQZFCTUFXIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)C(=O)C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)